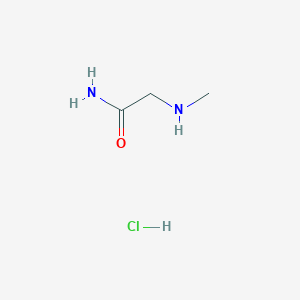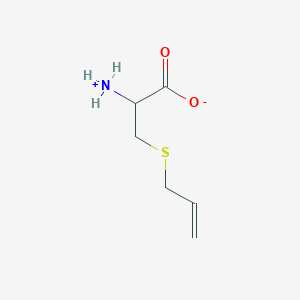
(R)-2-アミノ-3-(パーフルオロフェニル)プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-3-(perfluorophenyl)propanoic acid is a synthetic compound characterized by the presence of a perfluorinated aromatic ring attached to an amino acid backbone. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it a valuable subject of study in various scientific fields, including chemistry, biology, and materials science.
科学的研究の応用
®-2-Amino-3-(perfluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers with unique properties.
Biology: Studied for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of high-performance materials, such as coatings and adhesives, due to its thermal stability and chemical resistance.
作用機序
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ®-2-Amino-3-(perfluorophenyl)propanoic acid are as follows :
- The compound has high gastrointestinal absorption. The compound is BBB permeant, meaning it can cross the blood-brain barrier. The compound is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). Information on the excretion of the compound is not available.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(perfluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as perfluorobenzene and a suitable amino acid derivative.
Fluorination: The aromatic ring is perfluorinated using a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions.
Amino Acid Coupling: The perfluorinated aromatic compound is then coupled with an amino acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine (TEA).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-2-Amino-3-(perfluorophenyl)propanoic acid in high purity.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(perfluorophenyl)propanoic acid may involve large-scale fluorination and coupling processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for purification and quality control is also common in industrial settings.
化学反応の分析
Types of Reactions
®-2-Amino-3-(perfluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
類似化合物との比較
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonic acid (PFOS)
- Perfluorononanoic acid (PFNA)
- Perfluorohexane sulfonic acid (PFHxS)
Uniqueness
®-2-Amino-3-(perfluorophenyl)propanoic acid is unique due to its specific structure, which combines a perfluorinated aromatic ring with an amino acid backbone. This combination imparts distinct chemical and physical properties, such as enhanced thermal stability and resistance to chemical degradation, making it valuable for specialized applications in research and industry.
特性
IUPAC Name |
(2R)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTDJPUFAVPHQA-GSVOUGTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40332-58-9 |
Source


|
| Record name | Pentafluorophenylalanine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040332589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PENTAFLUOROPHENYLALANINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05KD6AHA6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)


![2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-](/img/structure/B554651.png)









